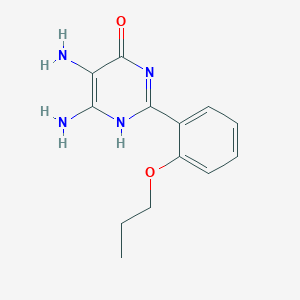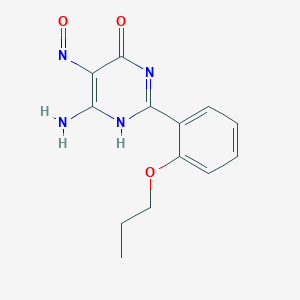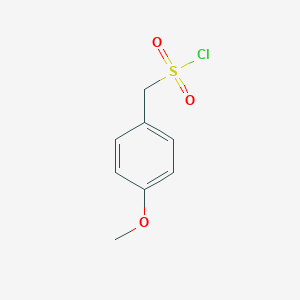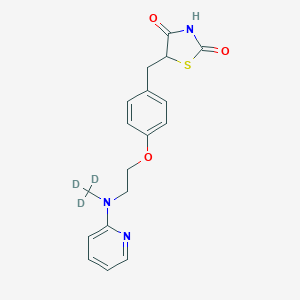
3-(Methylthio)propyl 4-methylbenzenesulfonate
Descripción general
Descripción
- This compound belongs to a class of chemicals that often involve complex syntheses and have various applications in organic and medicinal chemistry.
Synthesis Analysis
- Synthesis methods for similar compounds often involve multi-step procedures and specific reagents. For example, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved via a three-step process starting from commercially available resorcinol, yielding a 65% overall yield (Pan et al., 2020).
Molecular Structure Analysis
- The molecular structure of these compounds is often determined using techniques like X-ray crystallography. For instance, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate was elucidated showing specific dihedral angles and molecular interactions (Yusof et al., 2012).
Chemical Reactions and Properties
- These compounds can participate in various chemical reactions, forming complex structures. For example, Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes resulted in products of remarkable complexity and stereoselectivity (Engler & Scheibe, 1998).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are typically determined using various analytical techniques. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, providing insights into its physical properties (Wu et al., 2009).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, are crucial for understanding the compound's behavior in various conditions. For example, the Electrochemical Investigation of Inhibitory of New Synthesized 3-(4-Iodophenyl)-2-Imino-2,3-Dihydrobenzo[d]Oxazol-5-yl 4-Methylbenzenesulfonate on Corrosion of Stainless Steel in Acidic Medium reveals its potential as a corrosion inhibitor (Ehsani et al., 2015).
Aplicaciones Científicas De Investigación
Catalysis and Synthesis :
- A novel 4-methylbenzenesulfonic acid-based ionic liquid on silica gel (IL-SO3H-SiO2) is used to efficiently catalyze the greener Fischer indole synthesis, which allows for easy recovery and reuse without significant loss of catalytic activity (Hu, Fang, & Li, 2016).
- The substitution product (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate is moderate to good yielding for most nucleophiles under specific conditions (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
- A practical, economical, and scalable method for synthesizing 1-vinylcyclopropyl 4-methylbenzenesulfonate is crucial for the rapid and economical synthesis of alkylidenecyclopropanes (Ojo, Inglesby, Negru, & Evans, 2014).
Biochemical Applications :
- Coenzyme M analogues with ethyl groups can serve as precursors for ethane formation, while propyl-coenzyme M analogues are inactive and weak inhibitors of methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
- Methanosarcina barkeri uses two methyltransferases to convert methanol to 2-mercaptoethanesulfonate, with one being oxygen-sensitive and the other insensitive to oxygen (van der Meijden, Heythuysen, Pouwels, Houwen, van der Drift, & Vogels, 1983).
Material Science and Engineering :
- Organosilica-based ionogels combined with sulfonated ionic liquid can be prepared for applications in sensors and fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).
- Large and high-quality organic nonlinear optical crystals OHB-T can be grown from saturated methanolic solutions at controlled cooling rates, with optical transmittance of 75% and dielectric properties varying at different frequencies (Xu et al., 2020).
Corrosion Inhibition :
- 4-IPhOXTs effectively inhibits corrosion of Aluminum 1005 in sulfuric acid, with its efficiency increasing with increasing concentration (Ehsani, Moshrefi, & Ahmadi, 2015).
Pharmaceutical Research :
- Chiral aminoethanol derivatives containing ferrocenyl pyrazole effectively suppress the growth of A549 and H322 lung cancer cells (Shen et al., 2012).
Propiedades
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propyl 4-methylbenzenesulfonate | |
CAS RN |
187722-18-5 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


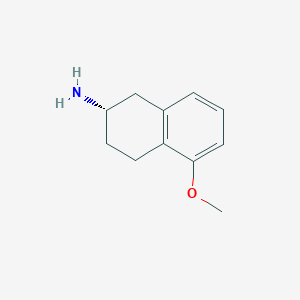
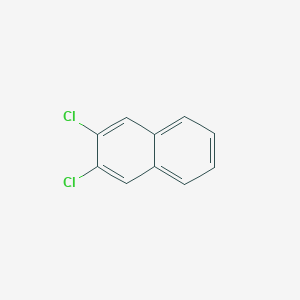
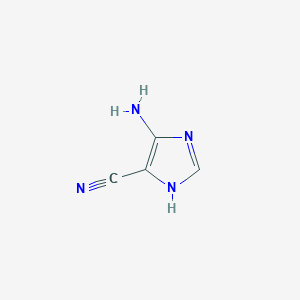

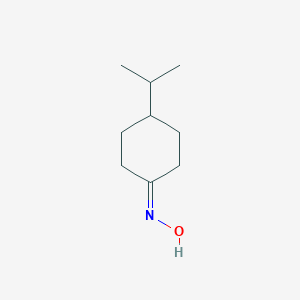
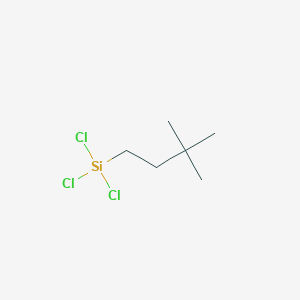

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
